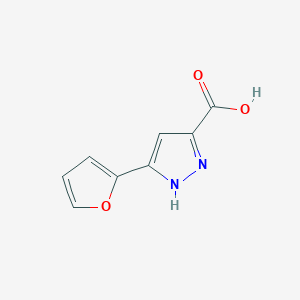

5-(2-furyl)-1H-pyrazole-3-carboxylic acid

Descripción

Significance of Pyrazole (B372694) Scaffold in Medicinal Chemistry and Organic Synthesis

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. researchgate.net Its prevalence in a wide array of pharmaceuticals underscores its status as a "privileged scaffold." nih.gov This is attributed to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at receptor sites.

The versatility of the pyrazole ring allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. nih.gov A multitude of pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. dntb.gov.uamdpi.com This wide-ranging therapeutic potential has cemented the pyrazole scaffold as a critical component in the modern drug discovery pipeline. nih.gov

Table 1: Prominent FDA-Approved Drugs Featuring a Pyrazole Scaffold

| Drug Name | Therapeutic Class |

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

| Crizotinib | Anticancer |

This table highlights the successful translation of pyrazole-based compounds from laboratory research to clinical application, further validating the significance of this heterocyclic system.

Overview of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in the field of drug discovery. Their structural diversity and capacity to form a wide range of non-covalent interactions with biological macromolecules make them ideal frameworks for the design of novel therapeutics.

Rationale for Investigating 5-(2-furyl)-1H-pyrazole-3-carboxylic Acid and its Derivatives

The scientific rationale for the focused investigation of this compound and its derivatives is rooted in the principle of molecular hybridization. This strategy involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activity. In this case, the well-established therapeutic potential of the pyrazole core is augmented by the inclusion of a furan (B31954) ring.

The furan moiety is not merely a passive component; it is known to be present in numerous compounds exhibiting antimicrobial and anticancer activities. archivepp.comnih.gov The introduction of a 5-(4-nitrophenyl)furan group into various heterocyclic structures has been shown to yield compounds with antibacterial, fungicidal, and leishmanicidal actions. biointerfaceresearch.com Therefore, the combination of the pyrazole and furan rings in this compound is a deliberate design choice aimed at exploring synergistic or additive pharmacological effects.

Research into derivatives of this core structure has revealed promising biological activities. For instance, various pyrazole derivatives incorporating furan moieties have been synthesized and evaluated for their antimicrobial and anticancer properties. nih.govekb.eg Studies have shown that some of these hybrid molecules exhibit significant inhibitory activity against various cancer cell lines and microbial strains. nih.govbiointerfaceresearch.com

Table 2: Reported Biological Activities of Furan-Pyrazole Derivatives

| Derivative Class | Biological Activity | Key Findings |

| 3-(Furan-2-yl)pyrazolyl Chalcones | Anticancer | A specific derivative, 7g, showed promising activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines. nih.govresearchgate.net |

| 4-Hetarylpyrazoles and Furo[2,3-c]pyrazoles | Antimicrobial | Certain compounds demonstrated potent in vitro antifungal activity against B. fabae and F. oxysporum. nih.gov |

| Functionalized Pyrazoles with 5-(4-nitrophenyl)furyl substituent | Antimicrobial | Synthesized derivatives showed a pronounced effect on strains of S. aureus, E. coli, and Candida species. biointerfaceresearch.com |

The carboxylic acid group at the 3-position of the pyrazole ring further enhances the molecule's potential for derivatization, allowing for the synthesis of a wide range of esters, amides, and other functionalized analogues. This provides a rich platform for structure-activity relationship (SAR) studies, which are essential for optimizing the therapeutic potential of a lead compound. The investigation of this compound is therefore a logical and promising avenue in the ongoing search for new and effective therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPSFQIKCROJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116153-81-2 | |

| Record name | 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 2 Furyl 1h Pyrazole 3 Carboxylic Acid and Its Analogues

Established Synthetic Routes to Pyrazole (B372694) Carboxylic Acids

The construction of the pyrazole ring is predominantly achieved through cyclocondensation reactions, a versatile and widely utilized approach. These methods involve the reaction of a binucleophilic reagent, typically hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species.

Cyclocondensation Reactions

Cyclocondensation reactions represent the most classical and fundamental method for pyrazole synthesis. This strategy involves the formation of the five-membered heterocyclic ring by combining a compound containing two adjacent nitrogen atoms (hydrazine) with a three-carbon component.

The Knorr pyrazole synthesis, first reported in 1883, is a primary example of this pathway, involving the reaction of a β-diketone with a hydrazine derivative. mdpi.comjk-sci.com This reaction can proceed under acidic catalysis and is a straightforward method for producing polysubstituted pyrazoles. mdpi.comjk-sci.com The regioselectivity of the reaction, which determines the substitution pattern on the final pyrazole ring, is influenced by the steric and electronic properties of the substituents on the 1,3-dicarbonyl compound. nih.gov For instance, the reaction of aryl or heteroarylhydrazines with fluorinated β-diketones can yield a variety of trifluoromethyl-substituted pyrazoles. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| 1,3-Diketone | Hydrazine Derivative | Acidic Medium | 1,3-Disubstituted 1-Arylpyrazole | Good |

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | 1,3,5-Substituted Pyrazole | 95 |

| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-dimethylacetamide | Isomeric Pyrazoles | 74-77 |

This table presents examples of pyrazole synthesis from 1,3-dicarbonyl compounds, with data sourced from multiple studies. mdpi.comnih.gov

The reaction of hydrazines with α,β-unsaturated ketones, such as chalcones, provides another important route to pyrazoles. mdpi.comresearchgate.net This reaction typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic pyrazole ring. mdpi.comuclm.es The initial product is often a pyrazoline, which can be oxidized to the corresponding pyrazole. mdpi.comnih.gov Copper triflate has been used as a catalyst in this type of condensation. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| α,β-Ethylenic Ketone | Hydrazine Derivative | Oxidation | Pyrazole | Not specified |

| Chalcone | p-((t-butyl)phenyl)hydrazine | Copper Triflate, [BMIM-PF6] | Pyrazole Derivative | 82 |

This table illustrates the synthesis of pyrazoles from α,β-unsaturated carbonyl systems. mdpi.comnih.gov

β-Enaminones are versatile intermediates in heterocyclic synthesis. Their reaction with hydrazines provides a direct route to pyrazole derivatives. tandfonline.comresearchgate.net This method can be highly regioselective. For example, an acid-catalyzed reaction between an enaminone and 5-aminopyrazole in acetic acid has been shown to produce pyrazolo[3,4-b]pyridine derivatives through the formation of a new enaminone intermediate followed by cyclization. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| Enaminone Derivative | 4-Aminobenzoic Acid | Glacial Acetic Acid, Reflux | Pyrazole with Carboxylic Acid Functionality |

| Enaminone | 5-Aminopyrazole | Acetic Acid | Pyrazolo[3,4-b]pyridine Derivative |

This table provides examples of pyrazole synthesis involving β-enaminones. tandfonline.comnih.gov

Furan-2,3-diones are effective precursors for the synthesis of pyrazole-3-carboxylic acids. The reaction of furan-2,3-diones with various hydrazine derivatives in boiling benzene (B151609) can yield these target molecules. asianpubs.org For instance, 4-benzoyl-5-phenyl-2,3-furandione reacts with hydrazones to produce pyrazole-3-carboxylic acid derivatives. dergipark.org.tr This method has been utilized to synthesize a variety of substituted pyrazole-3-carboxylic acids, including those with trifluoromethyl groups. dergipark.org.trresearchgate.net This reaction can also lead to the formation of pyrazole-3-carboxylic acid-hydrazides. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| Furan-2,3-dione | Arylhydrazine | Refluxing Benzene | Pyrazole-3-hydrazide | 45-65 |

| 4-Benzoyl-5-phenyl-2,3-furandione | N-benzylidene-N′-(4-nitrophenyl) hydrazine | Not specified | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | 45 |

This table showcases the synthesis of pyrazole carboxylic acids from furan-2,3-diones. mdpi.comnih.gov

'One-Pot' Synthesis Approaches

'One-pot' synthesis methodologies have gained prominence due to their efficiency, atom economy, and reduced environmental impact. rsc.org These approaches involve the sequential formation of intermediates in a single reaction vessel without isolation, leading directly to the final pyrazole product.

A notable one-pot method involves the reaction of (hetero)arenes and carboxylic acids to successively form ketones and then β-diketones, which subsequently undergo heterocyclization with hydrazine. rsc.orgrsc.orgresearchgate.net This approach is facilitated by a RCOOH/TfOH/TFAA acylation system. rsc.org Another efficient one-pot, three-component procedure involves the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes to yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Furthermore, multicomponent reactions (MCRs) provide a powerful tool for the synthesis of complex pyrazoles. For example, the in-situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, followed by reaction with hydrazines, allows for the one-pot synthesis of pyrazoles in good to excellent yields. beilstein-journals.org

This table summarizes various 'one-pot' synthesis approaches for pyrazole derivatives. organic-chemistry.orgsid.ir

Functional Group Interconversions on Pyrazole Core

Once the pyrazole ring is formed, further modifications can be made through functional group interconversions.

The carboxylic acid group at the 3-position of the pyrazole can be introduced through various methods. One common approach is the oxidation of a pre-existing alkyl or formyl group at that position. researchgate.net For example, a 3-methyl-5-(2-furyl)-1H-pyrazole could be oxidized to the corresponding carboxylic acid. Another strategy involves the substitution of a halogen atom via an organolithium intermediate, followed by carboxylation. researchgate.net Hydrolysis of a trichloromethyl group is also a viable method for installing the carboxylic acid functionality. researchgate.net

Once the carboxylic acid is in place, it can be converted into other functional groups. For example, it can be reduced to an alcohol or converted to an acid chloride, which serves as a versatile intermediate for the synthesis of esters, amides, and other derivatives. researchgate.net

Halogenation of the pyrazole core is a common transformation for creating intermediates for further derivatization. Electrophilic halogenation of pyrazoles typically occurs at the 4-position unless it is already substituted. researchgate.net To achieve halogenation at the 3- or 5-positions, alternative strategies are often necessary. One such method is the dehydroxyhalogenation of 3- or 5-hydroxypyrazoles using reagents like phosphorus oxychloride or phosphorus oxybromide. researchgate.net Another approach involves the Sandmeyer reaction of a corresponding aminopyrazole. researchgate.net

An iodine-promoted cascade reaction involving 1,3-dicarbonyl compounds and oxamic acid thiohydrazides can also lead to the formation of halogenated pyrazoles. mdpi.com These halogenated pyrazoles are valuable precursors for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

| Transformation | Method | Reagents | Reference |

|---|---|---|---|

| Carboxylic Acid Introduction | Oxidation | Potassium permanganate | researchgate.net |

| Halogen Substitution | Organolithium intermediate, CO2 | researchgate.net | |

| Hydrolysis | Aqueous acid or base | researchgate.net | |

| Halogenation | Dehydroxyhalogenation | POCl3, POBr3 | researchgate.net |

| Sandmeyer Reaction | NaNO2, H-X, CuX | researchgate.net |

Derivatization Strategies for Structural Modification

The carboxylic acid group of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid is a prime site for derivatization to explore structure-activity relationships.

Esterification of pyrazole-3-carboxylic acids can be achieved through several standard methods. researchgate.net A common and effective route is the conversion of the carboxylic acid to its acid chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with an appropriate alcohol. researchgate.netdergipark.org.tr This two-step procedure is often high-yielding. Direct Fischer esterification, by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is also a viable, though sometimes slower, method. researchgate.net

Similarly, amidation can be readily accomplished by reacting the pyrazole-3-carbonyl chloride with a primary or secondary amine. dergipark.org.trniscpr.res.in This reaction is generally efficient and allows for the introduction of a wide variety of substituents on the amide nitrogen. These ester and amide derivatives are important for modifying the physicochemical properties of the parent molecule. researchgate.netnih.gov

| Reaction | Intermediate | Nucleophile | Product | Reference |

|---|---|---|---|---|

| Esterification | Pyrazole-3-carbonyl chloride | Alcohol (R-OH) | Pyrazole-3-carboxylate ester | researchgate.netdergipark.org.tr |

| Amidation | Pyrazole-3-carbonyl chloride | Amine (R1R2NH) | Pyrazole-3-carboxamide | dergipark.org.trniscpr.res.in |

N-Alkylation and N-Arylation of the Pyrazole Ring

The presence of an acidic N-H proton on the pyrazole ring allows for facile N-alkylation and N-arylation, leading to the synthesis of diverse derivatives. For an unsymmetrical pyrazole such as this compound, substitution can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. The regiochemical outcome is often influenced by steric and electronic factors, as well as the reaction conditions.

N-Alkylation is commonly achieved by treating the pyrazole with an alkyl halide in the presence of a base. Traditional methods often require strong bases and elevated temperatures. nih.gov However, milder and more efficient protocols have been developed. For instance, phase-transfer catalysis can be employed for the alkylation of pyrazoles without the need for a solvent, yielding N-alkylpyrazoles in high yields. Another approach involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases. nih.govnih.gov This method can produce a mixture of regioisomers, with the major product often determined by steric hindrance. nih.govnih.gov The development of highly selective N-methylation techniques using sterically bulky α-halomethylsilanes as masked methylating reagents has shown to significantly improve regioselectivity, achieving N1/N2 ratios of over 99:1 for some substrates.

N-Arylation introduces aryl groups onto the pyrazole nitrogen, a key transformation for creating compounds with applications in medicinal chemistry and materials science. Copper-catalyzed N-arylation, a variant of the Ullmann condensation, is a widely used method. longdom.orgthieme-connect.com For example, using copper(I) iodide (CuI) with diamine ligands facilitates the N-arylation of various nitrogen heterocycles, including pyrazoles, with aryl iodides or bromides. longdom.orgthieme-connect.com These reactions are tolerant of a wide range of functional groups. longdom.orgthieme-connect.com Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, also provide an efficient route to N-arylpyrazoles. researchgate.net Iron-catalyzed N-arylation has emerged as a more economical and environmentally friendly alternative, capable of proceeding in aqueous media. rsc.org

| Transformation | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K2CO3, DMSO | Can lead to regioisomeric mixtures; regioselectivity influenced by sterics. | researchgate.net |

| N-Alkylation | Trichloroacetimidate electrophiles, Brønsted acid catalyst | Alternative to strong base methods; product ratio controlled by sterics. nih.govnih.gov | nih.gov |

| N-Arylation | Aryl halide, CuI, diamine ligand, K2CO3 or K3PO4 | Tolerates various functional groups; suitable for aryl iodides and bromides. longdom.orgthieme-connect.com | longdom.org |

| N-Arylation | Arylboronic acid, Co(hfacac)2, CeSO4, HFIP | Directed ortho-arylation of N-aryl pyrazoles. | nih.gov |

| N-Arylation | Aryl iodide, FeCl3·6H2O, diamine ligand, H2O | Economical and proceeds in an aqueous medium. | rsc.org |

Cross-Coupling Methodologies for Aryl/Heteroaryl Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto the pyrazole or furan (B31954) rings of this compound and its analogues.

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction can be applied to halogenated derivatives of this compound to introduce new aryl or heteroaryl groups. For instance, a bromo or iodo substituent on the pyrazole ring can be coupled with various arylboronic acids.

The synthesis of trifluoromethyl-substituted pyridylboronic acids and pyrazolylboronic esters and their subsequent use in palladium-catalyzed cross-couplings with heteroaryl halides demonstrates the utility of this approach for creating complex heterobiaryl systems. rsc.org The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields, especially when dealing with N-H containing heterocycles which can sometimes inhibit the catalyst. mdpi.com However, specific protocols have been developed for the successful Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles. mdpi.com

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methodologies are instrumental in modifying the pyrazole scaffold.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide or pseudohalide. gsconlinepress.comspringerprofessional.dethieme-connect.com The Stille reaction is known for its tolerance of a wide array of functional groups, including esters and carboxylic acids, making it suitable for derivatives of this compound. thieme-connect.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.gov It is highly valuable for introducing alkynyl moieties, which can serve as handles for further transformations. Copper-free Sonogashira protocols have also been developed, offering a more robust and sometimes milder alternative. rsc.org There are established methods for the Sonogashira coupling of iodinated pyrazole derivatives. researchgate.net

Negishi Coupling: This reaction couples an organozinc compound with an organic halide. It is known for its high reactivity and functional group tolerance.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov It has been successfully applied to 4-iodo-1H-pyrazoles to synthesize 4-alkenyl-1H-pyrazoles. nih.gov The choice of ligand and protecting group for the pyrazole nitrogen are important for the reaction's success. nih.gov

| Reaction | Coupling Partners | Catalyst System (Typical) | Key Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron + Organic Halide/Triflate | Pd catalyst (e.g., Pd(PPh3)4), Base | Aryl/Heteroaryl substitution | mdpi.com |

| Stille | Organostannane + Organic Halide/Triflate | Pd catalyst (e.g., Pd(PPh3)4) | Wide functional group tolerance | gsconlinepress.com |

| Sonogashira | Terminal Alkyne + Organic Halide/Triflate | Pd catalyst, Cu(I) co-catalyst, Base | Introduction of alkynyl groups | nih.gov |

| Heck | Alkene + Organic Halide/Triflate | Pd catalyst (e.g., Pd(OAc)2), Base, Ligand | Introduction of alkenyl groups | nih.gov |

Regioselectivity and Stereoselectivity in Synthetic Approaches

Regioselectivity is a critical consideration in the synthesis and functionalization of unsymmetrical pyrazoles like this compound. During N-alkylation or N-arylation, the reaction can occur at either of the two nitrogen atoms. The outcome is often dictated by the steric bulk of the substituents on the pyrazole ring and the incoming electrophile. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom. nih.gov The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones, favoring the 5-(2-furyl)pyrazole derivative. conicet.gov.ar Furthermore, the choice of hydrazine reagent (e.g., free base vs. hydrochloride salt) can control the regioselectivity in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. acs.org

Stereoselectivity becomes important when a chiral center is introduced into the molecule. The development of asymmetric syntheses for pyrazole derivatives is an active area of research. For example, chiral auxiliaries, such as tert-butanesulfinamide, have been used to achieve stereoselective synthesis of novel pyrazole derivatives. nih.gov Enantioselective synthesis can also be achieved through methods like the aza-Michael addition of pyrazoles to α,β-unsaturated ketones, catalyzed by chiral phase-transfer catalysts, to produce chiral N-substituted pyrazoles with good yields and high enantioselectivities. researchgate.net

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable synthetic methods for pyrazole derivatives. nih.govresearchgate.net These green chemistry approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved purity of products compared to conventional heating methods. researchgate.netrsc.orgmdpi.com This technique has been successfully applied to the synthesis of various pyrazole derivatives, including pyrano[2,3-c]pyrazoles. gsconlinepress.com

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote chemical reactions. The synthesis of pyrano[2,3-c]pyrazoles has been achieved in aqueous media under ultrasonic irradiation, sometimes even without a catalyst. nih.gov

Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Several methods have been developed for the synthesis of pyrazoles in water or aqueous-ethanolic solutions, often facilitated by recyclable catalysts or multicomponent reactions. longdom.orgrsc.orgnih.gov

Sustainable and Recyclable Catalysts: The use of heterogeneous, recyclable catalysts is a cornerstone of green chemistry. nih.gov Catalysts like Amberlyst-70, a non-toxic and thermally stable resin, have been used for the aqueous synthesis of pyrazoles. researchgate.net Nanoparticle catalysts, such as SnO–CeO2 nanocomposites, have also been employed for the sustainable synthesis of pyrazole derivatives in water. springerprofessional.de

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies product purification. Solvent-free synthesis of pyrazoles has been achieved under microwave irradiation or by grinding the reactants together. researchgate.netresearchgate.net

| Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Synthesis of dihydro-pyrazoles from dibenzalacetones and hydrazines. | Reduced reaction time, improved yields. | mdpi.com |

| Ultrasound Irradiation | Four-component synthesis of dihydropyrano[2,3-c]pyrazoles in aqueous media. | Energy efficient, can be catalyst-free. | researchgate.net |

| Aqueous Media | Synthesis of pyrazole-3-carboxylates using semicarbazide (B1199961) hydrochloride "on water". | Avoids toxic hydrazine and organic solvents. | rsc.org |

| Recyclable Catalyst | Condensation of hydrazines and 1,3-diketones using Amberlyst-70 in water. | Environmentally benign, catalyst can be reused. | researchgate.net |

| Solvent-Free Conditions | Cyclocondensation of 1,3-dicarbonyls and hydrazines under microwave irradiation. | Minimizes waste, simple workup. | researchgate.net |

Computational and Spectroscopic Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. Each technique provides unique information about the different components and chemical environments within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) and furan (B31954) rings, as well as the acidic proton of the carboxylic acid and the N-H proton of the pyrazole. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The N-H proton of the pyrazole ring would also likely appear as a broad singlet. The protons of the furan and pyrazole rings would exhibit characteristic chemical shifts and coupling patterns based on their electronic environments and neighboring protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm region. libretexts.org The carbons of the aromatic furan and pyrazole rings would resonate in the typical aromatic region.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid (Theoretical Data)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Carboxylic Acid) | ~160-180 |

| C (Furan, adjacent to O) | ~140 |

| Other Aromatic C | ~100-130 |

Note: This data is based on theoretical calculations for the constitutional isomer 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and serves as a predictive model. nih.gov

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be attributable to the O-H stretching vibration of the carboxylic acid, with its broadness resulting from hydrogen bonding. nih.gov The N-H stretching vibration of the pyrazole ring may also appear in this region. C-H stretching vibrations for the aromatic rings are anticipated between 3000 and 3100 cm⁻¹. nih.gov A strong absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid would be prominent. Medium to strong bands between approximately 1000 and 1300 cm⁻¹ would likely correspond to C-O (carboxyl) and C-N (pyrazole ring) stretching vibrations. nih.gov

Computational studies on the isomer 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have produced theoretical IR spectra that align with these expectations, confirming the presence of the key functional groups. nih.govresearchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3200-3400 | Broad, Strong |

| N-H Stretch (Pyrazole) | ~3100-3300 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Weak to Medium |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong |

| C=C and C=N Stretch (Aromatic) | 1400-1600 | Medium |

| C-O and C-N Stretch | 1000-1300 | Medium to Strong |

Note: These are general expected ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The presence of conjugated pyrazole and furan rings in this compound suggests that it will absorb light in the UV region. Theoretical studies on the isomer 3-(2-furyl)-1H-pyrazole-5-carboxylic acid indicate strong absorption properties in the UV range, suggesting its potential for optoelectronic applications. dntb.gov.uanih.gov The specific wavelengths of maximum absorption (λmax) would correspond to π → π* transitions within the conjugated system.

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight.

The fragmentation pattern would likely involve characteristic losses of small molecules. For carboxylic acids, common fragmentations include the loss of a hydroxyl radical ([M-17]) and the loss of a carboxyl group ([M-45]). The stability of the resulting fragments would dictate the relative intensities of the peaks in the mass spectrum. The aromatic pyrazole and furan rings would likely contribute to the stability of many of the fragment ions.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the structural and electronic properties of molecules, especially when experimental data is scarce. Density Functional Theory (DFT) is a widely used computational method for this purpose.

Theoretical investigations on the constitutional isomer, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using DFT at the B3LYP/6-31G(d) level, have provided significant insights. dntb.gov.uanih.govresearchgate.net Geometry optimization calculations indicate that the molecule has a planar conformation, with all constituent atoms lying within the same geometrical plane. dntb.gov.uanih.gov These computational analyses also suggest that the molecule possesses high electronic stability and low reactivity. dntb.gov.uanih.gov Such theoretical studies are invaluable for predicting the physicochemical properties of the molecule and can guide future experimental work. researchgate.net

Table 3: Summary of Spectroscopic and Computational Characterization

| Technique | Information Provided | Expected/Predicted Findings for this compound |

|---|---|---|

| ¹H NMR | Proton chemical environments | Distinct signals for aromatic, NH, and COOH protons. |

| ¹³C NMR | Carbon framework | Characteristic signals for carbonyl and aromatic carbons. |

| IR/Raman | Functional groups | Bands for O-H, N-H, C=O, and aromatic C-H, C=C, C=N stretches. |

| UV-Vis | Electronic transitions | Strong absorption in the UV region due to conjugation. |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak and fragments corresponding to loss of -OH and -COOH. |

| X-ray Crystallography | 3D structure and conformation | Would provide precise bond lengths/angles; predicted to be planar. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations, specifically at the B3LYP/6-31G(d) level of theory, have been employed to determine its most stable geometry and vibrational frequencies. dntb.gov.uanih.govresearchgate.netnih.gov

The geometry optimization results indicate that the molecule possesses a planar conformation, where all its constituent atoms lie within the same plane. dntb.gov.uanih.govresearchgate.net This planarity is stabilized by the conjugated π-systems within the molecule. nih.gov Quantum chemical calculations derived from these DFT studies reveal that the compound has high electronic stability and relatively low chemical reactivity. dntb.gov.uanih.govresearchgate.net These theoretical analyses are crucial for confirming the compound's structure and providing valuable information about the chemical reactivity of its functional sites. nih.govresearchgate.net The findings suggest potential applications in fields like optoelectronics and sensor technology due to its electronic properties and strong absorption in the UV range. dntb.gov.uanih.govresearchgate.net

Table 1: DFT Calculation Parameters

| Parameter | Value |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-31G(d) |

| Software | Gaussian 09 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for analyzing and predicting the reactive sites of a molecule for electrophilic or nucleophilic attack. unar.ac.id The MEP surface visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values.

For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, MEP analysis has been conducted as part of a comprehensive DFT study. researchgate.net Typically, in MEP maps, regions of negative potential, shown in red, are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. malayajournal.org Conversely, regions of positive potential, colored blue, indicate electron-deficient areas prone to nucleophilic attack. unar.ac.id Neutral regions are generally colored green. malayajournal.org For this molecule, the MEP map would highlight the electronegative oxygen atoms of the carboxylic acid and furan ring as regions of high electron density (red), while the hydrogen atoms, particularly the acidic proton of the carboxylic group, would be represented as electron-deficient (blue) regions. researchgate.netekb.eg This analysis provides critical information about the molecule's intermolecular interaction patterns. malayajournal.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

In the theoretical study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV. nih.gov A large energy gap like this suggests high electronic stability, low chemical reactivity, and high thermodynamic stability, as it implies a greater energy requirement for electrons to transition from the HOMO to the LUMO. nih.gov The HOMO is primarily localized on the aromatic systems, which act as the electron-donating regions of the molecule. researchgate.netyoutube.com The LUMO, representing the electron-accepting region, is also distributed across the molecule's structure. researchgate.netyoutube.com This analysis of frontier orbitals is fundamental to predicting the molecule's reactivity and electronic transition characteristics. nih.gov

Table 2: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | Not specified in results |

| LUMO | Not specified in results |

| Energy Gap (LUMO-HOMO) | 4.458 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. It provides a detailed picture of the electron density distribution in atomic and bonding orbitals. NBO analysis can elucidate the molecular interactions and complex formation mechanisms between a molecule and other substances. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilizing energy associated with electron delocalization. A low ionization potential, as can be inferred from NBO analysis, suggests that a molecule can readily donate electrons, which is a key aspect of its reactivity. researchgate.net For this compound, NBO analysis would provide deeper insights into the stability conferred by interactions between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of the conjugated system.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org These simulations can explore the conformational space of a molecule, revealing its flexibility and the different shapes it can adopt. frontiersin.org For pyrazole derivatives, MD simulations have been used to explore the most likely binding modes with biological targets, such as proteins. researchgate.net By simulating the molecule's behavior in a dynamic environment (e.g., in solution), MD can provide insights into its stability and interactions. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from MD trajectories to assess the stability of the molecule's structure and the flexibility of specific regions, respectively. researchgate.net Applying MD simulations to this compound would allow for a detailed examination of its conformational dynamics and its interactions with solvent molecules or potential binding partners.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. nih.govijpbs.com This method is widely used in drug discovery to screen for potential inhibitors and to understand the molecular basis of ligand-target interactions. nih.gov Docking studies on various pyrazole derivatives have shown their potential as inhibitors for targets like carbonic anhydrase and various protein kinases. nih.govnih.gov The results of a docking study include the binding energy, which indicates the affinity of the ligand for the receptor, and a detailed view of the intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov For this compound, molecular docking could be employed to identify potential biological targets and to rationalize its binding mode and affinity, providing a theoretical framework for designing new derivatives with specific biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrazole derivatives, 2D and 3D-QSAR models have been developed to understand how structural features influence their activity as, for example, Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govresearchgate.net These models use molecular descriptors (numerical representations of chemical properties) to build mathematical equations that can predict the activity of new, untested compounds. nih.gov A QSAR study on derivatives of this compound could identify the key structural motifs and physicochemical properties that govern their biological effects. This information is invaluable for lead optimization and the rational design of new compounds with enhanced potency. nih.govresearchgate.net

Advanced Applications and Future Research Directions

Integration in Material Science

The unique structural characteristics of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid make it a promising candidate for applications in material science. The pyrazole (B372694) ring, being an electron-rich system, can contribute to the electronic properties of materials. mdpi.com The nitrogen atoms within the pyrazole ring can act as coordination sites for metal ions, making it a valuable ligand for the construction of complex materials.

Organic Semiconductors: The extended π-system resulting from the conjugation of the pyrazole and furan (B31954) rings suggests potential for use in organic semiconductors. Modifications to the core structure could be explored to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize performance in organic electronic devices.

Metal-Organic Frameworks (MOFs): The carboxylic acid group provides a key functionality for linking with metal ions to form Metal-Organic Frameworks (MOFs). researchgate.net The specific geometry and coordination properties of the pyrazole and carboxylate groups can direct the assembly of novel porous materials. These MOFs could have applications in gas storage, catalysis, and sensing. Research into the synthesis of new complexes using pyrazole-3-carboxylic acid as a primary ligand has shown the formation of both discrete molecular structures and extended coordination polymers, highlighting the versatility of this scaffold in creating diverse material architectures. researchgate.net

| Potential Application | Key Structural Feature | Rationale |

| Organic Semiconductors | Extended π-conjugation between pyrazole and furan rings | Facilitates charge transport, a key property for semiconductor materials. |

| Metal-Organic Frameworks (MOFs) | Carboxylic acid and pyrazole nitrogen atoms | Act as coordination sites for metal ions, enabling the formation of porous crystalline structures. researchgate.net |

Role in Agrochemicals

Pyrazole derivatives have a well-established history in the agrochemical industry, being utilized as active ingredients in various pesticides. mdpi.com The 1H-pyrazole-5-carboxylic acid scaffold, in particular, is a core component in the design of insecticides. researchgate.netd-nb.info

Insecticides: Research has demonstrated that derivatives of 1H-pyrazole-5-carboxylic acid exhibit significant insecticidal activity. researchgate.netd-nb.info For instance, novel pyrazole carboxylic acid derivatives have been synthesized and tested against pests like Aphis fabae, with some compounds showing mortality rates comparable to commercial insecticides. researchgate.netd-nb.info The design strategy often involves introducing different functional groups to the core pyrazole structure to enhance bioactivity. researchgate.netd-nb.info

Herbicides and Fungicides: Beyond insecticides, the pyrazole nucleus is also found in commercial herbicides and fungicides. mdpi.comscielo.br The specific substitution pattern on the pyrazole ring is crucial for determining the type and spectrum of activity. The this compound structure presents a unique combination of moieties that could be explored for the development of new herbicidal or fungicidal agents.

Supramolecular Chemistry and Ligand Design

The ability of this compound to engage in various non-covalent interactions makes it a valuable building block in supramolecular chemistry. The hydrogen bond donor and acceptor sites on the pyrazole ring and carboxylic acid group, coupled with the potential for π-π stacking interactions involving the aromatic rings, allow for the construction of complex self-assembled architectures.

As a ligand, this compound offers multiple coordination modes. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can bind to metal centers in different ways, leading to the formation of diverse coordination compounds with potentially interesting magnetic, optical, or catalytic properties. researchgate.net The synthesis and characterization of complexes with transition metals like nickel and copper using pyrazole-3-carboxylic acid have demonstrated the formation of binuclear and polymeric structures, showcasing the ligand's versatility. researchgate.net

Emerging Therapeutic Areas and Unexplored Biological Targets

Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous clinically approved drugs and their broad range of biological activities. mdpi.comglobalresearchonline.netnih.gov These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. globalresearchonline.netnih.govnih.govfrontiersin.org

While the specific biological profile of this compound is not extensively documented, its structural motifs are found in compounds with known therapeutic effects. For example, derivatives containing a furan ring attached to a pyrazole scaffold have been investigated as potential anticancer agents. nih.gov Similarly, pyrazole-3-carboxylic acid derivatives have been synthesized and evaluated for a variety of pharmacological activities, including as endothelin-1 (B181129) antagonists. nih.gov This suggests that this compound could serve as a starting point for discovering new drugs targeting a range of diseases. Unexplored targets could include novel protein kinases, enzymes involved in inflammatory pathways, or receptors implicated in metabolic disorders.

| Therapeutic Area | Rationale based on Structural Analogs |

| Oncology | Pyrazole-furan derivatives have shown cytotoxicity against cancer cell lines. nih.govnih.gov |

| Inflammation | The pyrazole core is present in well-known anti-inflammatory drugs like celecoxib. frontiersin.orgrjpbr.com |

| Infectious Diseases | Pyrazole derivatives have demonstrated broad-spectrum antimicrobial and antiviral activities. globalresearchonline.netresearchgate.net |

| Cardiovascular Disease | Pyrazole-3-carboxylic acid derivatives have been evaluated as endothelin-1 antagonists. nih.gov |

Challenges and Opportunities in Large-Scale Synthesis of Functionalized Pyrazoles

The synthesis of functionalized pyrazoles often relies on the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com While this is a well-established method, challenges can arise in large-scale production. mdpi.comresearchgate.net

Regioselectivity: When using unsymmetrical dicarbonyl compounds and substituted hydrazines, mixtures of regioisomers can be formed, complicating purification and reducing the yield of the desired product. nih.govmdpi.com

Reaction Conditions: Some synthetic routes may require harsh conditions or expensive catalysts, which can be problematic for industrial-scale synthesis.

Starting Material Availability: The availability and cost of the specific precursors needed to generate the 5-(2-furyl) substitution pattern can also be a limiting factor.

Development of Novel Analogs with Improved Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. nih.gov By systematically modifying different parts of the molecule, it is possible to develop novel analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. mdpi.com

Key strategies for analog development include:

Substitution on the Pyrazole and Furan Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the aromatic rings can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. nih.gov

Modification of the Carboxylic Acid: Converting the carboxylic acid to esters, amides, or other bioisosteres can significantly impact the compound's solubility, membrane permeability, and metabolic stability. researchgate.netresearchgate.netdergipark.org.tr For instance, the synthesis of pyrazole amide derivatives has led to compounds with significantly improved inhibitory potency against specific enzymes. nih.gov

N-Alkylation/Arylation of the Pyrazole Ring: Substituting the N-H of the pyrazole ring can provide another handle for tuning the molecule's properties and exploring new interactions with target proteins. mdpi.com

The goal of these modifications is to achieve a better fit within the binding site of a specific biological target, thereby increasing potency and reducing off-target effects, which leads to improved selectivity. mdpi.comnih.gov

| Modification Strategy | Potential Improvement | Example from Literature |

| Ring Substitution | Enhanced potency and selectivity | Dichloro substitution on a phenyl ring attached to a pyrazole scaffold increased potency. nih.gov |

| Carboxylic Acid to Amide | Improved potency and pharmacokinetic properties | Conversion of a pyrazole acid to a pyrrolidine (B122466) amide led to a 3-fold improvement in potency. nih.gov |

| N-Substitution | Altered efflux rate and potency | N-pyridinyl derivatives of pyrazoles showed a low efflux rate and acceptable potency in kinase inhibition. mdpi.com |

Translational Research from In Vitro to In Vivo Studies

The ultimate goal of developing new therapeutic agents is to translate promising in vitro findings into effective in vivo treatments. This transition presents a significant hurdle in drug development. A compound that shows high potency in an isolated biochemical or cell-based assay may fail in animal models due to poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) or unforeseen toxicity.

For derivatives of this compound, translational research would involve:

In Vitro ADME Profiling: Assessing properties like solubility, metabolic stability in liver microsomes, and cell permeability to predict how the compound will behave in a living organism.

Pharmacokinetic (PK) Studies: Administering the compound to animal models (e.g., mice or rats) to determine its concentration in the blood and various tissues over time. This helps establish its bioavailability and clearance rate. researchgate.net

Pharmacodynamic (PD) and Efficacy Studies: Evaluating the biological effect of the compound in animal models of disease. This step is crucial to demonstrate that the compound not only reaches its target but also produces the desired therapeutic effect. researchgate.net For example, pyrazole derivatives have been successfully advanced to in vivo inflammation models, showing target-based inhibition of signaling pathways. researchgate.net Other studies have used mouse models to assess the ability of pyrazole derivatives to prevent drug-induced mortality, demonstrating in vivo efficacy. nih.gov

The data gathered from these studies are essential for selecting the most promising candidates for further development and eventual clinical trials.

Q & A

Q. What are the established synthetic routes for 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation reactions. For example, hydrazide derivatives can react with substrates like (E)-ethyl 2-cyano-3-ethoxyacrylate to form pyrazole intermediates, followed by hydrolysis to yield the carboxylic acid moiety . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical. For instance, Pd-catalyzed coupling in deoxygenated DMF/water mixtures improves yields in similar pyrazole syntheses . Characterization via melting point analysis (e.g., mp 124–128°C for intermediates) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) ensures product fidelity .

Q. How can the structural integrity of this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related pyrazole-carboxylic acids, SC-XRD data (R factor < 0.1, mean C–C bond length ~1.40 Å) confirm planar pyrazole rings and hydrogen-bonded dimerization via carboxylic groups . Complementary techniques include:

Q. What are the key stability considerations for this compound during storage and handling?

The compound is stable under inert conditions but sensitive to strong oxidizers and moisture. Store at room temperature in airtight containers with desiccants. Thermal stability tests (TGA/DSC) for analogs show decomposition >200°C, suggesting limited thermal degradation risks . Avoid prolonged light exposure, as furyl groups may undergo photochemical oxidation .

Advanced Research Questions

Q. How can researchers design analogs to study structure-activity relationships (SAR) for biological targets?

Focus on modular substitutions:

- Pyrazole ring : Introduce electron-withdrawing groups (e.g., -CF₃ at position 3) to modulate electronic density .

- Furyl moiety : Replace with thiophene or substituted phenyl rings to assess π-π stacking interactions .

- Carboxylic acid : Convert to esters or amides to probe bioisosteric effects .

Validate SAR via in vitro assays (e.g., enzyme inhibition) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities .

Q. How can contradictions in spectral or crystallographic data be resolved during characterization?

Case example: Discrepancies in NOE (Nuclear Overhauser Effect) signals or unexpected dihedral angles in SC-XRD may arise from polymorphism or solvate formation. Strategies include:

- Dynamic NMR : Resolve conformational equilibria in solution .

- Powder XRD : Identify polymorphic forms via Bragg peak analysis .

- DFT calculations : Compare experimental and theoretical bond lengths/angles (e.g., B3LYP/6-31G* level) to validate structural assignments .

Q. What in vitro methodologies are suitable for evaluating the biological activity of this compound?

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values against target enzymes like kinases or proteases .

- Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C at the carboxyl group) and quantify intracellular accumulation via scintillation counting .

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination .

Methodological Notes

- Synthetic reproducibility : Use high-purity reagents (≥95%) and monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) .

- Data validation : Cross-reference spectral data with published analogs (e.g., 5-(4-chlorophenyl) derivatives ).

- Controlled experiments : Include negative controls (e.g., unsubstituted pyrazoles) in SAR studies to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.